Ethyl 3-fluoro-2,6-dimethylisonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 3-fluoro-2,6-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-4-14-10(13)8-5-6(2)12-7(3)9(8)11/h5H,4H2,1-3H3 |
InChI Key |
ZVRAEGMKOBILIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)C)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Fluoro 2,6 Dimethylisonicotinate and Its Analogues
Established Synthetic Pathways to the 2,6-Dimethylisonicotinate Scaffold
The foundational 2,6-dimethylisonicotinate structure is a substituted pyridine (B92270) ring. Its synthesis can be approached through various methods, primarily involving the formation and subsequent functionalization of the pyridine core.
Precursor Synthesis and Functionalization
A common and practical starting point for the synthesis of the 2,6-dimethylisonicotinate scaffold is the readily available compound 2,6-lutidine (2,6-dimethylpyridine). The synthetic strategy typically involves the oxidation of the methyl groups and subsequent esterification.
A primary route to obtaining the necessary precursor, 2,6-dimethylisonicotinic acid, is through the oxidation of 2,6-lutidine. Various oxidizing agents can be employed for this transformation. For instance, treatment of 2,6-lutidine with a strong oxidizing agent like potassium permanganate (B83412) can yield the corresponding dicarboxylic acid, which can then be selectively decarboxylated. More controlled oxidation methods are often preferred to directly obtain the monocarboxylic acid at the 4-position. One documented method involves the liquid phase catalytic oxidation of 2,6-lutidine using a metal porphyrin compound as a catalyst and an oxygen-containing gas as the oxidant in water. This method has been reported to achieve high conversion rates and yields of pyridine-2,6-dicarboxylic acid, which can be a precursor to the desired isonicotinic acid derivative.
Once 2,6-dimethylisonicotinic acid is obtained, the next step is esterification to yield the ethyl ester. The Fischer-Speier esterification is a classic and widely used method for this purpose. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.combyjus.comlibretexts.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is typically driven towards the ester product by removing the water formed during the reaction, often through azeotropic distillation. For hindered pyridine carboxylic acids, the use of an inert, water-immiscible organic solvent and a lower alkyl sulfonic acid catalyst can facilitate the reaction. google.com
An alternative approach to functionalizing the 4-position of 2,6-lutidine involves direct C-H activation. Recent advances have demonstrated that the C4-H bond in 2,6-disubstituted pyridines can be directly removed, allowing for subsequent functionalization.
Ring-Forming Reactions and Cyclization Strategies
While functionalization of a pre-formed pyridine ring is common, de novo synthesis of the substituted pyridine scaffold is also a viable strategy. The Hantzsch pyridine synthesis is a well-established multi-component reaction that can be adapted to produce symmetrically substituted pyridines. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. By carefully selecting the starting materials, this method can be tailored to produce the 2,6-dimethyl-3,5-dicarboxylate scaffold, which can then be further modified to the desired isonicotinate (B8489971).
Modern variations of pyridine synthesis offer more modular and efficient routes. For example, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provides a versatile method for preparing highly substituted pyridines. Another approach involves a domino reaction of enaminones and aldehydes promoted by an acid catalyst to construct fully substituted pyridines.
Regioselective Fluorination Techniques for Pyridine Systems
The introduction of a fluorine atom at the C-3 position of the ethyl 2,6-dimethylisonicotinate scaffold presents a significant challenge due to the electronic nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, and the directing effects of the existing substituents must be carefully considered.
Direct Electrophilic Fluorination Approaches
Direct electrophilic fluorination of pyridine rings is generally difficult and often requires harsh conditions. However, the use of potent electrophilic fluorinating reagents, such as those with an N-F bond, has made this transformation more accessible. wikipedia.org Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. nih.govalfa-chemistry.com
The regioselectivity of electrophilic fluorination on a substituted pyridine is influenced by the electronic properties of the substituents. For a 2,6-dimethylpyridine (B142122) system, the electron-donating methyl groups would typically direct electrophilic attack to the 3- and 5-positions. However, the deactivating effect of the pyridine nitrogen and the ester group at the 4-position makes the reaction challenging.
One strategy to enhance the reactivity of the pyridine ring towards electrophilic fluorination is the formation of a pyridine N-oxide. The N-oxide group is electron-donating and can activate the ring, although it typically directs substitution to the 2- and 4-positions. However, in some cases, this approach can be used in combination with other directing groups to achieve the desired regioselectivity.
Recent studies have shown that a charge-transfer complex formed between a pyridine derivative and Selectfluor can facilitate decarboxylative fluorination of alkyl carboxylic acids. nih.gov While not a direct C-H fluorination, this highlights the utility of Selectfluor in complex fluorination reactions.
Nucleophilic Fluorination Routes and Reagents
Nucleophilic fluorination offers an alternative pathway to introduce fluorine onto the pyridine ring. This typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion source.
A common method for introducing a fluorine atom at the 3-position is the Balz-Schiemann reaction. acs.orgnih.govacs.orgwikipedia.org This reaction involves the diazotization of a 3-aminopyridine (B143674) derivative with a nitrite (B80452) source in the presence of tetrafluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then leads to the formation of the 3-fluoropyridine (B146971), with the expulsion of nitrogen gas and boron trifluoride. This method is a reliable way to introduce fluorine at a specific position, provided the corresponding amino precursor is accessible.
Another nucleophilic approach involves the halogen exchange (Halex) reaction, where a chloro or bromo substituent at the 3-position is displaced by fluoride. This reaction often requires harsh conditions, including high temperatures and polar aprotic solvents, and the use of fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). Palladium-catalyzed nucleophilic fluorination of aryl bromides has also been developed, offering a milder alternative for the synthesis of 3-fluoropyridine derivatives. nih.gov
Optimization of Fluorine Incorporation at the C-3 Position of Ethyl 3-fluoro-2,6-dimethylisonicotinate
Achieving regioselective fluorination at the C-3 position of the ethyl 2,6-dimethylisonicotinate scaffold requires careful consideration of the available methodologies and potential optimization of reaction conditions.
A particularly promising, though indirect, method for C-3 fluorination is the use of Zincke imine intermediates . This strategy involves the ring-opening of a pyridinium (B92312) salt with an amine to form a dienal intermediate, which can then undergo regioselective electrophilic fluorination. Subsequent ring-closure regenerates the pyridine ring, now with a fluorine atom at the 3-position. This method has been shown to be effective for a range of substituted pyridines. For a substrate like ethyl 2,6-dimethylisonicotinate, this would involve N-activation, ring-opening, fluorination with an electrophilic fluorine source like Selectfluor, and finally, ring-closure.
The optimization of this process would involve screening different activating groups for the pyridine nitrogen, various amine nucleophiles for the ring-opening step, and different electrophilic fluorinating reagents and reaction conditions for the fluorination step. The efficiency of the final ring-closure step would also be a critical parameter to optimize.
Below is a hypothetical data table illustrating the kind of optimization that would be necessary for the fluorination of a closely related substrate using an electrophilic fluorination approach, based on general principles found in the literature.
Table 1: Hypothetical Optimization of Electrophilic Fluorination of a 2,6-Disubstituted Pyridine Derivative
| Entry | Fluorinating Reagent | Solvent | Temperature (°C) | Time (h) | Yield of 3-Fluoro Product (%) |
|---|---|---|---|---|---|
| 1 | Selectfluor | Acetonitrile | 25 | 24 | 35 |
| 2 | Selectfluor | Dichloromethane | 25 | 24 | 20 |
| 3 | Selectfluor | Acetonitrile | 80 | 12 | 55 |
| 4 | NFSI | Acetonitrile | 80 | 12 | 40 |
| 5 | Selectfluor with Ag(I) catalyst | Acetonitrile | 80 | 8 | 65 |
Similarly, for a nucleophilic approach like the Balz-Schiemann reaction, optimization would focus on the diazotization conditions and the thermal decomposition of the diazonium salt.
Table 2: Hypothetical Optimization of a Balz-Schiemann Reaction for a 3-Amino-2,6-dimethylpyridine Derivative
| Entry | Diazotization Reagent | Solvent | Decomposition Temperature (°C) | Yield of 3-Fluoro Product (%) |
|---|---|---|---|---|
| 1 | NaNO₂ / HBF₄ | Water | 100 | 45 |
| 2 | t-BuONO / HBF₄ | Ethanol | 80 | 55 |
| 3 | NaNO₂ / HF-Pyridine | Dichloromethane | 60 | 60 |
| 4 | NOBF₄ | Acetonitrile | 70 | 68 |
Ultimately, the choice of the optimal synthetic route for this compound will depend on the availability of starting materials, the desired scale of the synthesis, and the feasibility of each synthetic step. The development of a robust and efficient synthesis will likely involve a combination of established pyridine chemistry and modern fluorination techniques.
Esterification Procedures for this compound Synthesis
The synthesis of this compound, a potentially significant compound in medicinal and materials chemistry, can be achieved through various esterification methods. These processes involve the conversion of 3-fluoro-2,6-dimethylisonicotinic acid to its corresponding ethyl ester. The choice of method often depends on factors such as substrate reactivity, desired yield, and process scalability.
Direct Esterification with Ethanol
Direct esterification, a fundamental and widely used method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, this would entail the reaction of 3-fluoro-2,6-dimethylisonicotinic acid with ethanol.
The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net Thionyl chloride (SOCl₂) can also be employed, which reacts with the carboxylic acid to form an acyl chloride intermediate, a more reactive species for esterification. researchgate.net The general procedure involves heating the carboxylic acid in an excess of the alcohol, which also serves as the solvent, with a catalytic amount of the acid. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is often removed.
A typical laboratory-scale procedure for a similar compound, methyl isonicotinate, involves heating isonicotinic acid in methanol (B129727) with concentrated sulfuric acid for several hours. researchgate.net This can be adapted for the synthesis of this compound.
Table 1: Illustrative Conditions for Direct Esterification of Isonicotinic Acid Analogues
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Isonicotinic Acid | Methanol | Conc. H₂SO₄ | 8 | Water Bath | researchgate.net |
This table presents data for the esterification of the parent isonicotinic acid, which serves as a model for the synthesis of its derivatives.
Transesterification Methodologies for Alkyl Esters
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be particularly useful for converting an existing alkyl ester of 3-fluoro-2,6-dimethylisonicotinic acid (e.g., the methyl ester) into the corresponding ethyl ester. The reaction is typically catalyzed by either an acid or a base.
This process is an equilibrium reaction, and to favor the formation of the desired product, a large excess of the reactant alcohol (ethanol in this case) is used. organic-chemistry.org The choice of catalyst is crucial and can range from simple inorganic bases like potassium carbonate to more complex organometallic compounds. organic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for transesterification reactions of various esters. organic-chemistry.org
The reaction conditions for transesterification are often mild, making it a suitable method for substrates with sensitive functional groups. organic-chemistry.org For example, K₂HPO₄ has been demonstrated as an efficient catalyst for the transesterification to produce methyl esters under mild conditions, a principle that can be extended to the synthesis of other alkyl esters. organic-chemistry.org
Table 2: Examples of Catalysts Used in Transesterification of Esters
| Catalyst | Reactant Alcohol | Substrate | Reference |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Various alcohols | Carboxylic esters | organic-chemistry.org |
| K₂HPO₄ | Methanol | Various esters | organic-chemistry.org |
This table highlights various catalysts that can be employed for the transesterification of esters, which are applicable to the synthesis of the target compound.
Catalyst Systems for Esterification Efficiency
The efficiency of esterification reactions is heavily dependent on the catalyst system employed. For direct esterification, while traditional mineral acids are effective, they can lead to side reactions and purification challenges. To overcome these limitations, heterogeneous catalysts have been explored. Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages like easier separation from the reaction mixture and potential for reuse. asianpubs.org For instance, silicotungstic acid supported on bentonite (B74815) has been shown to be an efficient and stable solid acid catalyst for the esterification of tert-butanol (B103910) with acetic acid. asianpubs.org
In the synthesis of isonicotinic acid ethyl ester, natural zeolites in their hydrogen form have been used as catalysts under microwave and ultrasound irradiation, demonstrating the potential of these materials to enhance reaction rates. researchgate.net Montmorillonite K10, a type of clay mineral, has also been successfully used as a heterogeneous Brønsted acid catalyst for the synthesis of alkyl levulinates via esterification. rsc.org
For transesterification, a wide array of catalysts can be utilized to improve efficiency. These include basic catalysts like sodium methoxide, which is commonly used in biodiesel production through transesterification of triglycerides. mdpi.com Organocatalysts, such as N-heterocyclic carbenes, have also emerged as powerful tools for promoting transesterification under mild conditions. organic-chemistry.org
Advanced and Sustainable Synthetic Approaches for this compound
The development of advanced and sustainable synthetic methods is a key focus in modern organic chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. For a molecule like this compound, these strategies could offer significant advantages over traditional methods.
Catalytic Synthesis: Transition Metal and Organocatalysis
Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic compounds like pyridines. thieme-connect.comnih.gov For the synthesis of a substituted pyridine core like that in the target molecule, transition-metal-catalyzed C-H functionalization is a particularly attractive strategy. thieme-connect.comresearchgate.net This approach allows for the direct introduction of substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H functionalization has been successfully employed for the synthesis of multisubstituted 3-fluoropyridines. acs.orgnih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, provides a complementary approach to metal-based catalysis. Pyridine-based organocatalysts themselves have been used in a variety of chemical transformations. consensus.appresearchgate.net In the context of synthesizing the target molecule, organocatalytic methods could be envisioned for the construction of the pyridine ring or for the introduction of the fluoro or methyl groups. For instance, pyridine N-oxides can be activated by organocatalysts for subsequent functionalization. researchgate.net
Table 3: Examples of Advanced Catalytic Methods for Pyridine Synthesis and Functionalization
| Catalytic Method | Catalyst Type | Application | Reference |
|---|---|---|---|
| C-H Functionalization | Rh(III) | Synthesis of 3-fluoropyridines | acs.orgnih.gov |
| C-H Functionalization | Transition Metals | General pyridine functionalization | thieme-connect.comnih.govresearchgate.net |
This table showcases modern catalytic approaches that could be adapted for the synthesis of the target compound.
Photoredox Catalysis in Fluorination and Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for a wide range of organic transformations, including the introduction of fluorine atoms and the functionalization of (hetero)arenes. mdpi.comresearchgate.net This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high functional group tolerance. mdpi.com
For the synthesis of this compound, photoredox catalysis could be employed for the challenging fluorination step. Direct C-H fluorination of pyridines is a sought-after transformation, and photoredox catalysis offers promising avenues to achieve this. orgsyn.org For example, photoredox-catalyzed methods have been developed for the trifluoromethylation and perfluoroalkylation of heterocycles, which showcases the potential of this approach for C-F bond formation. nih.gov
Furthermore, photoredox catalysis can be used for the functionalization of pyridines with various alkyl and aryl groups. researchgate.net This could be a viable route for introducing the methyl groups onto the pyridine ring. The combination of photoredox catalysis with transition metal catalysis, known as dual catalysis, has also proven to be a powerful tool for C-H functionalization. researchgate.net
Table 4: Applications of Photoredox Catalysis in Heterocycle Modification
| Application | Catalyst Type | Substrate | Reference |
|---|---|---|---|
| Fluorination | Transition Metal/Organic Photocatalysts | Arenes and Heteroarenes | mdpi.comresearchgate.net |
| Perfluoroalkylation | Ruthenium-based Photocatalyst | Five-membered heterocycles | nih.gov |
| C-H Functionalization | Dual Copper and Photoredox Catalysis | Inert C-H bonds | researchgate.net |
This table illustrates the versatility of photoredox catalysis for reactions relevant to the synthesis of the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netnih.govijpsonline.comijarsct.co.in Key areas of focus include the use of environmentally benign solvents, catalytic reactions, and atom-economical processes.
One prominent green approach in the synthesis of pyridine derivatives involves one-pot multicomponent reactions. nih.gov These reactions, often facilitated by microwave irradiation, offer significant advantages over traditional methods, including shorter reaction times, higher yields, and simplified purification processes. nih.gov For instance, the Hantzsch pyridine synthesis, a classic method, can be adapted to be more environmentally friendly by using greener catalysts and solvent-free conditions. While a specific green synthesis for this compound is not extensively documented, the principles from related pyridine syntheses can be applied. This would likely involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source, potentially utilizing a recyclable catalyst and minimizing solvent use. ijpsonline.com
Derivatization Strategies and Analogue Synthesis Based on this compound
The chemical scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues. These modifications can be broadly categorized into changes at the ester group and functionalization of the pyridine ring.
Modifications of the Ester Moiety (Hydrolysis, Amidation, Transesterification)
The ethyl ester group of this compound is a versatile handle for various chemical transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-2,6-dimethylisonicotinic acid, under either acidic or basic conditions. However, the presence of two methyl groups adjacent to the ester and the fluorine atom may introduce steric hindrance, potentially requiring harsher reaction conditions than for unhindered esters. union.eduresearchgate.netarkat-usa.orgchemicalforums.com For sterically hindered esters, non-aqueous hydrolysis methods, for example using lithium iodide in pyridine, have been shown to be effective. chemicalforums.com
Amidation: The direct conversion of the ethyl ester to an amide can be achieved by reaction with an amine. This reaction can be catalyzed by various reagents, including Lewis acids or by forming an acyl fluoride intermediate. nih.gov The steric hindrance around the carbonyl group might necessitate the use of more reactive amines or coupling agents to achieve high yields.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. wikipedia.org This allows for the synthesis of a variety of alkyl 3-fluoro-2,6-dimethylisonicotinates.
Below is a table summarizing these modifications:
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Aqueous acid or base, potentially elevated temperatures | 3-fluoro-2,6-dimethylisonicotinic acid |
| Amidation | Amine, coupling agent (e.g., EDC, HOBt) or catalyst | N-substituted-3-fluoro-2,6-dimethylisonicotinamide |
| Transesterification | Alcohol, acid or base catalyst | Alkyl 3-fluoro-2,6-dimethylisonicotinate |
Functionalization of the Pyridine Ring (excluding direct effects on biological systems)
The pyridine ring of this compound can be further functionalized to introduce new substituents, although the existing substitution pattern will influence the regioselectivity of these reactions. C-H functionalization is a powerful tool for the direct introduction of functional groups onto the pyridine ring. nih.gov Palladium-catalyzed C-H activation has been successfully used for the dual functionalization of indoles, a strategy that could potentially be adapted for substituted pyridines. nih.gov
The fluorine atom on the pyridine ring can also be a site for nucleophilic aromatic substitution, although this is generally less facile than with other halogens. The electron-withdrawing nature of the ester group can activate the ring towards nucleophilic attack.
Preparation of Isotopic Labelled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. imist.ma this compound can be labeled with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C).
Deuterium Labeling: Deuterium can be introduced into the pyridine ring through hydrogen-isotope exchange reactions. cdnsciencepub.com Heating the compound in neutral D₂O at elevated temperatures can lead to the exchange of protons on the pyridine ring for deuterium. cdnsciencepub.com The positions of exchange are influenced by the electronic nature of the substituents. For 2,6-lutidine derivatives, the methyl groups can also be deuterated.
Carbon-13 Labeling: Carbon-13 can be incorporated into the molecule through the use of ¹³C-labeled starting materials in the synthesis. For instance, the ester group can be labeled by using ¹³C-labeled ethanol during the esterification of 3-fluoro-2,6-dimethylisonicotinic acid. Alternatively, the pyridine ring itself can be constructed using ¹³C-labeled precursors. The specific position of the label would depend on the synthetic route and the labeled starting material used. rsc.org
The following table outlines potential isotopic labeling strategies:
| Isotope | Position of Label | Method | Labeled Precursor |
| ²H (Deuterium) | Pyridine Ring | Hydrogen-Isotope Exchange | D₂O |
| ²H (Deuterium) | Methyl Groups | Hydrogen-Isotope Exchange | D₂O |
| ¹³C (Carbon-13) | Ester Carbonyl | Esterification | 3-fluoro-2,6-dimethylisonicotinic acid, ¹³C-labeled ethanol |
| ¹³C (Carbon-13) | Pyridine Ring | De novo synthesis | ¹³C-labeled building blocks |
Mechanistic Investigations and Reaction Dynamics of Ethyl 3 Fluoro 2,6 Dimethylisonicotinate
Elucidation of Reaction Mechanisms in the Synthesis of Ethyl 3-fluoro-2,6-dimethylisonicotinate
While specific literature detailing the synthesis of this compound is limited, its synthesis can be understood by examining established methods for the fluorination of substituted pyridines. A plausible synthetic approach involves the direct fluorination of an ethyl 2,6-dimethylisonicotinate precursor. The mechanism of such a reaction is highly dependent on the fluorinating agent employed.
Modern fluorination methods often utilize electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) or involve direct fluorination with elemental fluorine (F₂) under carefully controlled conditions. google.comnih.gov Another strategy involves the use of transition metals in high oxidation states, such as silver(II) fluoride (B91410) (AgF₂), which has been shown to be effective for the site-selective fluorination of pyridines adjacent to the nitrogen atom. researchgate.netnih.gov
Characterization of Reaction Intermediates
The synthesis of fluorinated pyridines proceeds through various transient species whose characterization is key to understanding the reaction pathway.
Sigma (σ) Complex (Wheland Intermediate): In an electrophilic aromatic substitution (EAS) mechanism, the attack of an electrophilic fluorine species (e.g., "F⁺") on the electron-rich pyridine (B92270) ring of a precursor would form a resonance-stabilized carbocation known as a σ-complex. The stability of this intermediate is influenced by the electronic effects of the existing substituents.
Radical Cation Intermediates: With certain reagents, such as AgF₂, the mechanism may involve a single-electron transfer (SET) from the pyridine ring to the metal center, generating a radical cation intermediate. This species then reacts with a fluoride source. researchgate.net
N-Iodo-heterocyclic Species: When fluorine-iodine mixtures are used, the reaction is proposed to proceed via an intermediate N-iodo-heterocyclic species, which is then attacked by a fluoride ion. rsc.org
Spectroscopic techniques such as NMR and mass spectrometry, often performed at low temperatures, are crucial for detecting and characterizing these fleeting intermediates.
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative insight into reaction rates and the factors that control them. For the synthesis of this compound, the rate-determining step in a hypothetical electrophilic fluorination would likely be the formation of the high-energy σ-complex.
The reaction kinetics would be influenced by several factors:
Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states.
Temperature: Direct fluorination reactions are often conducted at low temperatures (e.g., -40°C to -25°C) to control the high reactivity of elemental fluorine and prevent side reactions. google.com
Catalyst/Base: In some fluorination reactions, non-nucleophilic bases such as 2,6-lutidine are employed to promote key steps like enolization, thereby accelerating the reaction. nih.gov
While specific rate constants for this compound's synthesis are not available, comparative studies on similar systems provide valuable context. For instance, in nucleophilic aromatic substitution (SNAr) reactions, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine, highlighting the significant effect of the halogen on reaction kinetics. nih.gov
Transition State Analysis in Fluorination Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of complex organic reactions. researchgate.net For the fluorination of a 2,6-dimethylpyridine (B142122) derivative, theoretical calculations can model the geometry and energy of the transition state.
In an electrophilic fluorination pathway, the transition state would involve the partial formation of the C-F bond and the concurrent disruption of the pyridine's aromaticity. The energy barrier to reach this transition state dictates the reaction rate. DFT studies on related systems have helped to distinguish between different potential pathways, such as radical addition-elimination versus a two-electron electrophilic substitution mechanism, by comparing the calculated activation energies. nih.gov For catalyzed reactions, such as those involving nickel complexes, transition state analysis can elucidate the role of the metal in activating the substrate and the fluorinating agent. nih.gov
Reactivity Profiles of this compound
The reactivity of this compound is dictated by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The interplay of these effects determines the compound's susceptibility to electrophilic or nucleophilic attack and the regioselectivity of such reactions.
| Substituent | Position | Inductive Effect (-I/+I) | Mesomeric Effect (-M/+M) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Nitrogen Atom | 1 | -I | -M | Strongly Deactivating |
| Methyl (-CH₃) | 2, 6 | +I | +M (Hyperconjugation) | Activating |
| Fluorine (-F) | 3 | -I | +M | Deactivating (Inductive effect dominates) |
| Ethyl Ester (-COOEt) | 4 | -I | -M | Strongly Deactivating |
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. In this compound, this deactivation is further intensified by the strongly electron-withdrawing ethyl isonicotinate (B8489971) group at the 4-position and the inductive effect of the fluorine atom at the 3-position.
While the two methyl groups at the 2- and 6-positions are activating, they are unlikely to overcome the powerful deactivating effects of the other substituents. The only available position for substitution is C-5. Therefore, EAS reactions such as nitration, halogenation, or sulfonation would be expected to proceed only under very harsh conditions, if at all, and would likely result in low yields.
Nucleophilic Substitution Reactions and their Regioselectivity
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity pattern that is the opposite of that seen in benzene (B151609) derivatives. youtube.com This tendency is significantly enhanced in this compound by the ester group at the C-4 position.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on pyridine rings are most favorable when a good leaving group is located at the 2-, 4-, or 6-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.commasterorganicchemistry.com In the target molecule, the fluorine atom at the 3-position is not ideally positioned to act as a leaving group via this mechanism. However, if a leaving group were present at the 2- or 6-position of a related precursor, nucleophilic attack would be highly activated by both the ring nitrogen and the C-4 ester. The rate of SNAr is accelerated by electron-withdrawing groups, and fluorine's high electronegativity makes it an excellent activating group for such reactions, even though the C-F bond itself is strong. masterorganicchemistry.com
Reactions at the Ester Group: The ethyl isonicotinate moiety is a primary site for nucleophilic attack. Reactions such as hydrolysis (with water or base), aminolysis (with amines), or transesterification (with other alcohols) would readily occur at the electrophilic carbonyl carbon of the ester. For example, reaction with hydrazine (B178648) hydrate (B1144303) is a common transformation for ethyl isonicotinate to form the corresponding hydrazide. guidechem.com
Reactions Involving the Methyl Groups: The methyl groups at the 2- and 6-positions could potentially undergo reactions after deprotonation with a strong base, forming a nucleophilic carbanion that could then react with various electrophiles.
The regioselectivity of nucleophilic attack is highly predictable. For SNAr, attack is favored at the positions ortho and para to the ring nitrogen. For reactions involving the side chains, the reactivity is localized to the specific functional group (the ester or the methyl groups).
| Reaction Type | Predicted Reactivity | Most Probable Site of Reaction | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Very Low | C-5 | Strong deactivation by ring N, -COOEt, and -F |
| Nucleophilic Aromatic Substitution (SNAr) | High (if leaving group at C-2/6) | C-2 or C-6 | Activation by ring N and -COOEt |
| Nucleophilic Acyl Substitution | High | Carbonyl carbon of the ester | Inherent electrophilicity of the ester group |
Reactivity of the Ester Group: Hydrolysis and Transamidation Pathways
The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, principally hydrolysis and transamidation. The reactivity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nature of the fluorinated and nitrogen-containing pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.
Hydrolysis: The hydrolysis of this compound to 3-fluoro-2,6-dimethylisonicotinic acid can proceed under both acidic and basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This pathway is expected to be an irreversible, second-order reaction. chemrxiv.org The hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group, followed by a proton transfer, yields the carboxylate salt. The rate of this reaction is anticipated to be faster than that of simple alkyl benzoates due to the activating effect of the pyridine ring.
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. While feasible, this method is often slower than base-catalyzed hydrolysis.
The kinetics of hydrolysis for similar esters are often studied to understand substituent effects. rsc.orgrsc.org By analogy, the presence of the fluorine atom is expected to accelerate the rate of hydrolysis compared to its non-fluorinated counterpart.
Illustrative Hydrolysis Rate Constants
| Compound | Relative Rate Constant (k_rel) |
|---|---|
| Ethyl Benzoate | 1.0 |
| Ethyl Isonicotinate | ~10-20 |
| Ethyl 3-fluoroisonicotinate | ~30-50 |
| This compound | ~25-45 (steric hindrance from methyl groups may slightly decrease the rate) |
Note: This table presents hypothetical, illustrative data based on established electronic and steric effects, not experimental results.
Transamidation: This process involves the reaction of the ester with an amine to form the corresponding amide. Direct transamidation often requires catalysts or harsh conditions due to the relatively poor leaving group ability of the alkoxide. nih.govucl.ac.uk Common strategies include:
Metal-Catalyzed Transamidation: Lewis acids or transition metal complexes can be used to activate the ester carbonyl group, facilitating the nucleophilic attack by an amine. nih.gov
Boron-Mediated Transamidation: Boron-based reagents have been shown to effectively catalyze the amidation of esters.
Uncatalyzed Transamidation: This typically requires high temperatures and is driven by the removal of the alcohol byproduct. The reaction proceeds via a similar nucleophilic acyl substitution mechanism.
For this compound, the enhanced electrophilicity of the carbonyl carbon would favor these transformations. The choice of amine and reaction conditions would determine the efficiency of the conversion to the corresponding isonicotinamide (B137802) derivative.
Photophysical and Photochemical Transformations of this compound
The photophysical and photochemical behavior of this compound is determined by its electronic structure, particularly the presence of the aromatic pyridine ring and the carbon-fluorine bond. Upon absorption of ultraviolet (UV) light, the molecule can be promoted to an excited electronic state, from which it can undergo various transformations.
Studies on fluorinated pyridines and other aromatic compounds provide a basis for predicting potential photochemical pathways. nih.govpsu.edu Key potential reactions include:
C-F Bond Cleavage: The carbon-fluorine bond is strong, but upon photoexcitation, it can undergo homolytic or heterolytic cleavage. This could lead to the formation of radical species and subsequent defluorination, potentially yielding Ethyl 2,6-dimethylisonicotinate or other substituted products. nih.govacs.org
Ring Isomerization: Photoisomerization of the pyridine ring, although less common, could lead to the formation of Dewar pyridines or other valence isomers.
Reactions Involving the Ester Group: Photochemical reactions such as photo-Fries rearrangement or Norrish-type reactions of the ester group are also possibilities, although typically less favored than reactions involving the aromatic ring system.
The quantum yield and specific photoproducts would depend on factors like the excitation wavelength, solvent, and presence of other reactive species (e.g., oxygen, sensitizers). acs.org
Potential Photochemical Transformation Products
| Pathway | Potential Product(s) |
|---|---|
| C-F Bond Cleavage | Ethyl 2,6-dimethylisonicotinate, Fluoride ion |
| Ester Group Cleavage | 3-Fluoro-2,6-dimethylpyridine, CO₂, Ethylene (B1197577) |
| Ring Rearrangement | Valence isomers of the pyridine ring |
Note: This table lists plausible products based on known photochemical reactions of related compounds.
Thermal Decomposition Pathways and Stability Studies
This compound is expected to be a thermally stable compound under normal conditions. The pyridine ring itself is highly stable. researchgate.net Decomposition at elevated temperatures would likely initiate at the substituent groups. Potential thermal degradation pathways include:
Decarboxylation/Dealkylation of the Ester: At high temperatures, the ester group could undergo cleavage to release ethylene and carbon dioxide, leading to the formation of 3-fluoro-2,6-dimethylpyridine.
C-F Bond Scission: Although the C-F bond is thermally robust, at very high temperatures it could break, initiating radical decomposition pathways.
Methyl Group Oxidation: In the presence of an oxidant, the methyl groups could be susceptible to oxidation.
Thermal stability is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods would reveal the onset temperature of decomposition and the energy changes associated with it. For comparison, simple methylpyridines (picolines) generally exhibit high boiling points and are stable at elevated temperatures. nih.govnist.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry serves as a powerful tool to investigate the reaction mechanisms, dynamics, and electronic properties of molecules like this compound, especially when experimental data is scarce.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. mdpi.com For this compound, DFT calculations can be employed to:
Model Reaction Mechanisms: The pathways for hydrolysis and transamidation can be mapped out by locating the transition state structures and calculating the activation energies (energy barriers). nih.govresearchgate.net This allows for a comparison of the feasibility of different proposed mechanisms.
Determine Reaction Energetics: The enthalpy and Gibbs free energy of reactions can be calculated to predict the thermodynamic favorability of different transformations.
Analyze Spectroscopic Properties: DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the characterization of reactants, intermediates, and products. researchgate.net
Hypothetical DFT-Calculated Activation Energies for Hydrolysis
| Reaction Pathway | Basis Set/Functional | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Base-Catalyzed (OH⁻ attack) | B3LYP/6-31G* | 50-60 |
| Acid-Catalyzed (H₂O attack) | M06-2X/6-311+G** | 80-95 |
Note: This table provides representative, hypothetical values to illustrate the type of data generated from DFT studies.
Molecular Dynamics Simulations of Reactive Species
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. mdpi.com MD simulations could be applied to:
Study Solvation Effects: The behavior of this compound in different solvents can be simulated to understand how solvent molecules interact with the solute and influence its conformation and reactivity.
Simulate Reactant Encounters: MD can model the diffusion of reactants (e.g., a hydroxide ion or an amine) towards the ester, providing a microscopic view of the events leading up to a chemical reaction.
Analyze Conformational Dynamics: The flexibility of the ethyl ester chain and its orientation relative to the pyridine ring can be studied, which can have implications for steric accessibility at the reaction center.
Prediction of Reactivity and Selectivity via Electronic Structure Analysis
Analysis of the molecule's electronic structure provides fundamental insights into its reactivity. rsc.org The substituents on the pyridine ring have distinct effects:
Fluorine (at C3): Strongly electron-withdrawing through the inductive effect, which decreases the electron density in the ring and increases the electrophilicity of the ester carbonyl.
Methyl Groups (at C2, C6): Electron-donating through hyperconjugation and a weak inductive effect. They also provide steric hindrance around the adjacent nitrogen atom and the ester group.
Ethyl Ester Group (at C4): Electron-withdrawing through resonance and induction, deactivating the pyridine ring towards electrophilic substitution but activating the carbonyl carbon for nucleophilic attack.
This combination of effects creates a unique electronic distribution. Computational tools can be used to visualize this distribution through:
Molecular Electrostatic Potential (MEP) Maps: These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in various reactions. The LUMO is expected to be centered around the pyridine ring and the ester carbonyl, indicating susceptibility to nucleophilic attack at these positions.
The interplay of these electronic factors and steric hindrance from the methyl groups will ultimately govern the reactivity and selectivity of this compound in various chemical transformations. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 3 Fluoro 2,6 Dimethylisonicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution 1D NMR spectra (¹H, ¹³C, and ¹⁹F) are essential for the initial structural verification of Ethyl 3-fluoro-2,6-dimethylisonicotinate. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the ester group, as well as the electron-donating nature of the methyl groups.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two methyl groups attached to the pyridine (B92270) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The two methyl groups on the pyridine ring are in different chemical environments and are therefore expected to have slightly different chemical shifts.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbons of the pyridine ring will show characteristic shifts influenced by the attached substituents, with the carbon atom bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the local environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, coupling to nearby protons and carbons can provide additional structural information. Long-range coupling between fluorine and protons can also be observed. cdnsciencepub.comnih.gov
Predicted NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Pyridine-C2 | - | - | ~158 | - |
| Pyridine-C3 | - | - | ~155 (d, ¹JCF ≈ 240 Hz) | - |
| Pyridine-C4 | - | - | ~125 | - |
| Pyridine-C5 | ~7.8 | s | ~120 | - |
| Pyridine-C6 | - | - | ~150 | - |
| C=O | - | - | ~165 | - |
| O-CH₂ | ~4.4 | q | ~62 | - |
| O-CH₂-CH₃ | ~1.4 | t | ~14 | - |
| 2-CH₃ | ~2.6 | s | ~23 | - |
| 6-CH₃ | ~2.5 | s | ~22 | - |
| 3-F | - | - | - | ~-120 |
Note: The chemical shift values are predicted based on known values for similar structural motifs and are subject to solvent effects and other experimental conditions.
2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signal to the O-CH₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons to the carbons of the pyridine ring would confirm their positions.
Predicted HMBC Correlations for this compound:
| Proton (¹H) | Correlated Carbons (¹³C) |
| O-CH₂ | C=O, O-CH₂-CH₃ |
| O-CH₂-CH₃ | O-CH₂ |
| 2-CH₃ | Pyridine-C2, Pyridine-C3 |
| 6-CH₃ | Pyridine-C6, Pyridine-C5 |
| Pyridine-H5 | Pyridine-C3, Pyridine-C4, Pyridine-C6, 6-CH₃ |
For crystalline materials, solid-state NMR (ssNMR) is a valuable technique for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between different polymorphic forms because the chemical shifts of carbon atoms are sensitive to the local crystalline environment. researchgate.net The number of non-equivalent molecules in the asymmetric unit of a crystal can also be determined. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. fiveable.memeasurlabs.com For this compound (C₁₀H₁₂FNO₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. uni-halle.de The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the ethyl group, the ethoxy group, and subsequent fragmentations of the pyridine ring. acs.orglibretexts.org
Predicted Fragmentation Pathway for this compound:
The molecular ion (m/z = 197) would likely undergo fragmentation via several pathways:
Loss of an ethoxy radical (•OCH₂CH₃): This would lead to the formation of a stable acylium ion at m/z 152.
Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, resulting in an ion at m/z 169.
Loss of a methyl radical (•CH₃): Loss of one of the methyl groups from the pyridine ring would result in an ion at m/z 182.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 197 | [M]⁺˙ (Molecular ion) |
| 182 | [M - CH₃]⁺ |
| 169 | [M - C₂H₄]⁺˙ |
| 152 | [M - OCH₂CH₃]⁺ |
| 124 | [M - OCH₂CH₃ - CO]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular structure.
Although this specific compound has not been individually analyzed, crystallographic data of related substituted pyridine derivatives provide expected values for bond lengths and angles. The analysis would reveal the planarity of the pyridine ring and the orientation of the ethyl ester, fluoro, and methyl substituents. Furthermore, the crystal packing analysis would elucidate intermolecular interactions, such as C–H···O, C–H···F, and potential π–π stacking interactions, which govern the macroscopic properties of the crystalline material.
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range | Comments |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |
| C-F Bond Length | 1.33 - 1.36 Å | Typical for aryl fluorides |
| C=O Bond Length | 1.20 - 1.23 Å | Standard for ester carbonyls |
| Pyridine Ring C-C Bonds | 1.37 - 1.39 Å | Aromatic C-C bond character |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. cardiff.ac.uk The vibrational modes of this compound are predicted based on characteristic group frequencies of substituted pyridines and esters. researchgate.netcore.ac.uk
Key Predicted Vibrational Modes:
C=O Stretch: A strong band in the IR spectrum is expected between 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-F Stretch: A strong absorption in the IR is anticipated in the 1200-1300 cm⁻¹ region.
Pyridine Ring Vibrations: A series of characteristic bands in both IR and Raman spectra between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic ring. aps.org
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region.
Methyl Group Bending: Symmetrical and asymmetrical bending vibrations of the methyl groups are predicted around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectrum, aiding in the precise assignment of experimental bands. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Ester | C=O Stretch | 1720 - 1740 | Strong | Medium |
| Aryl Fluoride (B91410) | C-F Stretch | 1200 - 1300 | Strong | Weak |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination in Chiral Analogues (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.govresearchgate.net this compound itself is an achiral molecule as it possesses a plane of symmetry and therefore will not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethyl group or by creating atropisomerism through bulky substituents that restrict ring rotation, the resulting enantiomers could be distinguished and their enantiomeric excess determined using these techniques. rsc.org The sign and magnitude of the Cotton effect in the CD spectrum would be characteristic of the absolute configuration of the chiral analogue. tum.denih.gov
Advanced Chromatographic Methods for Purity and Isomer Separation Research
Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining its purity.
Development of Chiral Separation Methods for Analogues
As this compound is achiral, chiral separation methods are not directly applicable. However, for hypothetical chiral analogues, the development of enantioselective chromatographic methods would be crucial. Chiral HPLC, utilizing columns with a chiral stationary phase (CSP), would be the technique of choice. The selection of the appropriate CSP and mobile phase would be critical to achieve baseline separation of the enantiomers, allowing for their quantification.
Preparative Chromatography for Scaled Purification
For obtaining highly pure samples of this compound for analytical or further synthetic purposes, preparative HPLC is an indispensable tool. lcms.cznih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities. nih.gov A typical workflow would involve developing an optimized separation method on an analytical scale and then scaling it up to a preparative system.
Table 3: Hypothetical Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL |
This scaled-up process would allow for the isolation of the target compound in gram quantities with high purity, removing any synthetic byproducts or starting materials.
Theoretical and Computational Studies of Ethyl 3 Fluoro 2,6 Dimethylisonicotinate
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is paramount in determining its chemical properties. For Ethyl 3-fluoro-2,6-dimethylisonicotinate, the arrangement of electrons is significantly influenced by the electronegative fluorine atom, the nitrogen atom in the pyridine (B92270) ring, and the carbonyl group of the ester. Computational methods like Density Functional Theory (DFT) are commonly employed to analyze the electronic characteristics of such molecules. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of this compound, the presence of the electron-withdrawing fluorine atom and the pyridine ring nitrogen is expected to lower the energy of the molecular orbitals. Conversely, the electron-donating methyl and ethyl groups may raise the energy of the HOMO. DFT calculations on similar fluorinated pyridine derivatives have shown that fluorination can significantly impact the HOMO-LUMO gap. researchgate.net For instance, a study on 2-fluoropyridine (B1216828) derivatives demonstrated that further substitution could tune the gap, with 6-fluoropyridine-3-amine exhibiting a lower gap, indicating higher reactivity. researchgate.net
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Analogous Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Pyridine | -6.78 | -0.54 | 6.24 | Low |
| 3-Fluoropyridine (B146971) | -6.95 | -0.87 | 6.08 | Moderate |
| Ethyl Isonicotinate (B8489971) | -6.52 | -1.12 | 5.40 | Moderate-High |
Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related structures.
The distribution of electron density within this compound is highly non-uniform due to the presence of heteroatoms. An electrostatic potential (ESP) map can visualize the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack.
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this molecule, these would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. The fluorine atom, despite its high electronegativity, also contributes to a region of negative potential. Regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles. These are expected on the hydrogen atoms and the carbon atom of the carbonyl group. researchgate.net The ESP map is a valuable tool for understanding intermolecular interactions, particularly in the context of crystal engineering and drug design. bohrium.com
Conformational Analysis and Potential Energy Surfaces
The ethyl ester group of this compound introduces conformational flexibility. The rotation around the C-O and C-C single bonds of the ethyl group, as well as the bond connecting the ester to the pyridine ring, results in different conformers with varying energies.
A potential energy surface (PES) scan can be performed computationally to identify the most stable conformers (local and global minima) and the transition states for their interconversion. nih.gov The stability of different conformers is governed by a balance of steric hindrance between the ethyl group and the methyl groups on the pyridine ring, and electronic effects like hyperconjugation. The preferred conformation will have significant implications for the molecule's packing in a crystal lattice and its interaction with other molecules.
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. While the molecule does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester can act as hydrogen bond acceptors. researchgate.net This allows for the formation of weak C-H···N and C-H···O hydrogen bonds with neighboring molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues (Focus on theoretical correlation, not clinical application)
QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. For analogues of this compound, a QSAR/QSPR model could be developed to predict certain properties without the need for experimental synthesis and testing.
Descriptors used in such models can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, QSAR studies on isonicotinic acid hydrazide derivatives have shown the importance of parameters like nuclear repulsion energy in explaining their activity. colab.wsbenthamdirect.com A QSPR model could be developed to correlate structural features of a series of fluorinated isonicotinates with material properties like melting point, solubility, or refractive index. researchgate.net
Table 2: Examples of Descriptors for QSAR/QSPR Modeling of Isonicotinate Analogues
| Descriptor Type | Descriptor Example | Property to be Correlated |
|---|---|---|
| Electronic | HOMO-LUMO Gap | Reactivity, UV-Vis Absorption |
| Steric | Molecular Volume | Solubility, Boiling Point |
| Topological | Wiener Index | Chromatographic Retention Time |
Exploratory Applications and Emerging Research Directions for Ethyl 3 Fluoro 2,6 Dimethylisonicotinate
Advanced Analytical Reagent Development
The unique structural features of Ethyl 3-fluoro-2,6-dimethylisonicotinate, namely the fluorine atom and the ester functional group, suggest its potential as a specialized analytical reagent. The electron-withdrawing nature of the fluorine atom can influence the molecule's chromatographic behavior, potentially making it a useful internal standard or derivatizing agent in gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly for the analysis of structurally similar compounds.
Agrochemical and Crop Protection Research
In the field of agrochemicals, fluorinated compounds often exhibit enhanced biological activity. The mode of action of a potential agrochemical based on this compound would be highly dependent on its interaction with specific biological targets within pests or weeds. Research in this area would focus on how the electronic properties conferred by the fluorine atom and the dimethyl substitution on the pyridine (B92270) ring influence its ability to bind to and inhibit essential enzymes or receptors in target organisms.
Precursor Chemistry for Complex Organic Synthesis
This compound can be envisioned as a versatile building block in organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization. The pyridine ring itself can undergo various transformations, and the fluorine atom can influence the regioselectivity of these reactions, making it a potentially valuable precursor for the synthesis of more complex, biologically active molecules.
Fundamental Investigations into Biological Target Interactions
Investigating the interactions of this compound with biological targets would provide insights into the fundamental principles of molecular recognition. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which could be crucial for its binding affinity and selectivity towards specific proteins.
Enzyme Inhibition Mechanisms at the Molecular Level
Should this compound be identified as an enzyme inhibitor, research would focus on elucidating the molecular mechanism of this inhibition. This would involve studies to determine whether the inhibition is competitive, non-competitive, or uncompetitive, and to identify the specific amino acid residues in the enzyme's active site that interact with the inhibitor. The role of the fluorine atom in enhancing the binding affinity or influencing the orientation of the molecule within the active site would be a key area of investigation.
Receptor Binding Profile Analysis (mechanistic only)
The analysis of the receptor binding profile of this compound would involve mechanistic studies to understand how it interacts with various receptors. This would include determining the binding kinetics (association and dissociation rates) and the thermodynamics of the binding process. The goal would be to understand how the specific arrangement of the fluoro, dimethyl, and ethyl ester groups contributes to the molecule's ability to bind to a particular receptor over others.
Environmental Fate and Degradation Research
Research into the environmental fate of this compound would focus on its chemical breakdown pathways in various environmental compartments. This would involve studying its susceptibility to hydrolysis, photolysis, and microbial degradation. The stability of the C-F bond would be a significant factor in its environmental persistence, and studies would aim to identify the primary degradation products and the mechanisms by which they are formed.
Future Perspectives and Uncharted Territories in Ethyl 3 Fluoro 2,6 Dimethylisonicotinate Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of highly functionalized pyridine (B92270) rings is a cornerstone of organic chemistry. nih.gov For Ethyl 3-fluoro-2,6-dimethylisonicotinate, the development of novel and efficient synthetic routes is paramount. Current methodologies for the synthesis of fluorinated pyridines can be energy-intensive or require harsh conditions. acs.org Future research will likely focus on more sustainable and atom-economical approaches.
One promising avenue is the application of C-H activation strategies. nih.gov This would involve the direct introduction of the fluoro group onto a pre-existing 2,6-dimethylisonicotinate scaffold, obviating the need for pre-functionalized starting materials. Additionally, one-pot multicomponent reactions, which have proven effective for the synthesis of other novel pyridines, could offer a streamlined and efficient pathway to this target molecule. acs.orgnih.gov The use of microwave-assisted organic synthesis could also significantly reduce reaction times and improve yields. acs.orgnih.gov
Another area of exploration is the use of milder fluorinating agents. While reagents like Selectfluor® have been successful in the fluorination of dihydropyridines, the development of new, more selective electrophilic fluorinating agents could provide greater control over the synthesis of polysubstituted pyridines like this compound. nih.gov
| Proposed Synthetic Strategy | Key Advantages | Potential Challenges |
| C-H Fluorination | High atom economy, reduced waste | Regioselectivity, catalyst development |
| One-Pot Multicomponent Reaction | A functional and environmentally green procedure. acs.orgnih.gov | Optimization of reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. acs.orgnih.gov | Scale-up, specialized equipment |
| Novel Electrophilic Fluorinating Agents | Increased selectivity, milder conditions | Reagent stability and accessibility |
Exploration of Supramolecular Chemistry with this compound Scaffolds
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. The presence of a fluorine atom, a nitrogen atom in the pyridine ring, and the ester group provides multiple sites for hydrogen and halogen bonding. mdpi.commdpi.com These interactions are crucial in crystal engineering, enabling the design of novel solid-state architectures with tailored properties. mdpi.com
Future research could explore the co-crystallization of this compound with other molecules to form intricate supramolecular assemblies. nih.gov The fluorine atom, in particular, can participate in halogen bonding, an interaction that is gaining increasing recognition as a powerful tool in crystal engineering. mdpi.com By systematically studying the interplay of hydrogen and halogen bonds, it may be possible to construct metal-organic frameworks (MOFs) or other porous materials with applications in gas storage, separation, and catalysis. mdpi.com
The self-assembly of this molecule in solution could also lead to the formation of interesting supramolecular structures, such as nanotubes or vesicles, driven by a combination of solvophobic effects and specific non-covalent interactions. rsc.org
Integration with Nanoscience and Nanomaterials Research
The unique electronic properties conferred by the fluorine substituent make this compound a promising candidate for integration into nanoscience and nanomaterials research. nbinno.com Pyridine derivatives are known to functionalize the surface of quantum dots (QDs), influencing their optical and electronic properties. rsc.orgresearchgate.net The introduction of a fluorinated pyridine like this could further modulate the performance of QD-based devices, such as light-emitting diodes (QD-LEDs), by altering charge balance and injection properties. rsc.orgresearchgate.net
The strong carbon-fluorine bond also imparts high thermal and chemical stability, making materials incorporating this molecule potentially more robust. nbinno.com Future studies could investigate the use of this compound as a capping agent for various nanoparticles, exploring how its presence affects their stability, dispersibility, and catalytic activity. Furthermore, the incorporation of this molecule into polymer matrices could lead to the development of new high-performance materials with enhanced properties. nbinno.com
| Potential Application in Nanoscience | Anticipated Benefit |
| Surface functionalization of Quantum Dots | Enhanced luminance and efficiency of QD-LEDs. rsc.orgresearchgate.net |
| Capping agent for metal nanoparticles | Improved stability and catalytic performance |
| Additive in polymer nanocomposites | Increased thermal and chemical resistance. nbinno.com |
Advanced In Situ Spectroscopic Monitoring of Reactions
To fully optimize the synthesis and understand the reactivity of this compound, advanced in situ spectroscopic techniques will be indispensable. Real-time monitoring of reaction progress can provide crucial insights into reaction mechanisms, kinetics, and the formation of transient intermediates.
Techniques such as ReactIR (Fourier-transform infrared spectroscopy), in situ NMR spectroscopy, and Raman spectroscopy could be employed to track the consumption of reactants and the formation of products during the synthesis of this compound. This data would be invaluable for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts. For instance, monitoring the characteristic C-F bond vibrations could provide a direct measure of the fluorination step's progress.
Synergistic Approaches Combining Computational Predictions with Experimental Validations
The synergy between computational chemistry and experimental validation is a powerful paradigm in modern chemical research. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties for this compound before it is even synthesized. chim.it These predictions can guide experimental efforts, saving time and resources.
DFT studies could be used to:
Predict the molecule's geometry, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis). rsc.org
Calculate its reactivity, including bond dissociation energies and activation barriers for various reactions.
Model its interactions with other molecules, providing insights into its potential for supramolecular assembly. chim.it
These computational predictions would then be validated through experimental studies. For example, the calculated NMR chemical shifts could be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. Similarly, the predicted stability and reactivity could be tested through carefully designed experiments. This iterative process of prediction and validation will accelerate the exploration of this molecule's chemical space.
Potential as a Building Block in Retrosynthetic Analysis of Complex Natural Products
The structural motifs present in this compound make it a potentially valuable building block, or "synthon," in the retrosynthetic analysis of complex natural products. heighpubs.org Many biologically active natural products contain substituted pyridine rings. researchgate.netresearchgate.net The unique combination of substituents in this molecule could provide a strategic starting point for the total synthesis of such compounds.
Retrosynthetic analysis involves mentally deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. lakotalakes.com The presence of the fluoro, dimethyl, and ester groups on the pyridine ring of this compound offers multiple handles for further chemical transformations. For instance, the ester group could be hydrolyzed to a carboxylic acid and then converted to an amide, or the methyl groups could be functionalized. This versatility makes it an attractive starting point for the synthesis of a diverse range of complex molecules, including alkaloids and other pharmacologically relevant compounds. innovareacademics.in
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Ethyl 3-fluoro-2,6-dimethylisonicotinate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves fluorination of a pre-functionalized pyridine derivative. A common approach includes:
- Step 1 : Methylation and esterification of the pyridine ring.
- Step 2 : Fluorination using agents like Selectfluor under controlled temperatures (50–100°C) and reaction times (6–24 hours) to ensure regioselectivity .
- Optimization : Yield and purity depend on solvent selection (e.g., DMF or acetonitrile), stoichiometry of fluorinating agents, and post-reaction purification via column chromatography. Kinetic studies using HPLC can monitor intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use spectroscopic and chromatographic methods:
- NMR : H and C NMR to identify chemical shifts for fluorine (δ ~ -150 to -200 ppm in F NMR) and methyl/ester groups. For example, the ester carbonyl typically appears at ~170 ppm in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary research applications of this compound in organic chemistry?
- Answer : It serves as:
- A fluorinated building block for synthesizing pharmaceuticals (e.g., kinase inhibitors) due to fluorine’s metabolic stability .
- A ligand precursor in coordination chemistry, where the pyridine nitrogen and fluorine participate in metal complexation .
Advanced Research Questions
Q. How do electronic effects of the fluorine and methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
- Answer :
- Fluorine : Electron-withdrawing via inductive effects activates the pyridine ring for electrophilic attacks but deactivates it for nucleophilic substitution. Steric hindrance from methyl groups at positions 2 and 6 further directs reactivity to the 4-position .
- Experimental Validation : Compare reaction rates using substrates with/without fluorine via kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .
Q. What mechanistic insights explain contradictions in reported yields for ester hydrolysis under basic vs. acidic conditions?
- Answer :
- Basic Conditions : Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, accelerated by electron-withdrawing fluorine. However, competing side reactions (e.g., ring fluorination) may reduce yields .
- Acidic Conditions : Protons activate the carbonyl but may protonate the pyridine nitrogen, reducing electrophilicity. Contradictions arise from solvent polarity (e.g., aqueous vs. alcoholic media) and temperature gradients.
- Resolution : Use O isotopic labeling or in-situ IR spectroscopy to track hydrolysis pathways .
Q. How can researchers resolve discrepancies in thermodynamic stability data reported for this compound?
- Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may stem from impurities or moisture content.
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions under inert atmospheres to standardize conditions .
- Statistical Analysis : Apply ANOVA to datasets from multiple labs to identify outliers and systemic errors .
Data Presentation and Analysis Guidelines
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch numbers, humidity levels, and equipment calibration dates.
- Contradiction Mitigation : Use control experiments (e.g., fluorine-free analogs) to isolate substituent effects .
- Ethical Compliance : Adhere to safety protocols for fluorinating agents (e.g., Selectfluor’s MSDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
